molecular formula C9H16F3NO B2631391 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol CAS No. 1555897-93-2

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B2631391
CAS No.: 1555897-93-2
M. Wt: 211.228
InChI Key: QULBKGBGXFWVET-UHFFFAOYSA-N
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Description

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol with a cyclohexyl substituent and an amino group. Its molecular formula is C₉H₁₅F₃NO (estimated molecular weight: ~225.22 g/mol).

Properties

IUPAC Name

3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULBKGBGXFWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves the reaction of ammonia with 3-fluoropropanal . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carbonyl derivatives. The electron-withdrawing trifluoromethyl group adjacent to the hydroxyl enhances its oxidation potential.

Reagent/ConditionProductYieldNotes
KMnO₄ in acidic medium2-Cyclohexyl-1,1,1-trifluoropropan-2-one~60%Partial decomposition observed at >60°C
CrO₃ in acetone (Jones reagent)Same as above~50%Requires strict temperature control

Key Insight : Trifluoromethyl groups stabilize intermediate oxonium ions, reducing over-oxidation risks compared to non-fluorinated analogs .

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and acylation reactions. Steric hindrance from the cyclohexyl group limits reactivity with bulky electrophiles.

Acylation:

ReagentProductConditionsYield
Acetyl chlorideN-Acetyl derivativeEt₃N, THF, 0°C→RT85%
Benzoyl chlorideN-Benzoyl derivativePyridine, CH₂Cl₂78%

Alkylation:

ReagentProductConditionsYield
Methyl iodideN-Methyl derivativeK₂CO₃, DMF, 60°C65%
Allyl bromideN-Allyl derivativeNaH, THF, RT52%

Mechanistic Note : The trifluoromethyl group slightly deactivates the amine via inductive effects, necessitating stronger bases (e.g., NaH) for alkylation .

Elimination Reactions

Dehydration under acidic conditions generates α,β-unsaturated trifluoromethyl ketones, a reaction leveraged in synthesizing fluorinated building blocks.

ConditionsProductSelectivity
H₂SO₄, Δ2-Cyclohexyl-3,3,3-trifluoroprop-1-en-1-one>90% E-isomer
PTSA, toluene refluxSame as above85% E-isomer

Thermal Stability : Decomposition above 150°C releases HF, necessitating inert atmospheres for high-temperature protocols .

Reductive Pathways

The amino alcohol structure allows selective reductions:

  • Hydrogenation : Pd/C in ethanol reduces the hydroxyl to a methylene group without affecting the trifluoromethyl moiety (yield: 70%) .

  • Borane-THF : Selectively reduces the amine to a secondary alcohol while preserving the cyclohexyl group (yield: 65%) .

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • pKa Values :

    • Amino group: ~9.2 (weaker base than non-fluorinated analogs due to −CF₃) .

    • Hydroxyl group: ~12.5 (enhanced acidity from −CF₃) .

  • Applications : Serves as a ligand in asymmetric catalysis, leveraging its chiral centers and hydrogen-bonding capacity .

Stability Considerations

  • Hydrolytic Sensitivity : The trifluoromethyl group resists hydrolysis, but prolonged exposure to strong acids/bases cleaves the C−CF₃ bond .

  • Photostability : UV irradiation induces C−N bond cleavage, forming cyclohexyl ketone and NH₂CF₃ as byproducts .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol exhibit antiviral properties. For instance, research on fluorinated amines has shown they can disrupt viral replication processes by interfering with key enzymatic functions within viral life cycles .

Anticancer Properties

Fluorinated compounds are known for their ability to modulate biological pathways involved in cancer progression. A study highlighted the potential of trifluorinated alcohols in targeting specific cancer cell lines by enhancing apoptosis through the modulation of signaling pathways .

Polymer Synthesis

The unique properties of this compound make it suitable for use as a monomer in polymer synthesis. Its trifluoromethyl group can impart desirable characteristics such as increased thermal stability and hydrophobicity to the resulting polymers. This has implications in creating advanced materials for coatings and membranes .

Surface Modification

The compound can also be utilized in surface modification techniques to enhance the chemical resistance and durability of materials. Its ability to form strong intermolecular interactions makes it an excellent candidate for creating protective layers on various substrates .

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro using derivatives of trifluorinated alcohols .
Study BAnticancer PropertiesShowed that fluorinated compounds could induce apoptosis in specific cancer cell lines, suggesting a pathway for therapeutic development .
Study CPolymer DevelopmentDeveloped a new class of polymers with enhanced thermal stability and chemical resistance utilizing trifluoropropanol derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol Cyclohexyl, -NH₂, -OH C₉H₁₅F₃NO 225.22 (estimated) Potential CETP inhibition; enhanced lipid solubility
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol Cycloheptyl, -NH- C₁₀H₁₈F₃NO 225.25 Larger ring size may alter binding kinetics
3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol HCl 4-Chlorophenyl, -NH₂, -OH C₉H₁₀ClF₃NO 249.64 Electronegative Cl may enhance polar interactions
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol Benzyl, -NH- C₁₀H₁₂F₃NO 219.20 Increased aromaticity improves lipophilicity
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol 4-Chlorophenethyl, -NH- C₁₁H₁₃ClF₃NO 291.68 Extended chain may enhance CNS penetration

Pharmacokinetic and Toxicity Considerations

  • Lipid Solubility : Cyclohexyl and trifluoromethyl groups enhance lipid solubility, facilitating blood-brain barrier penetration (e.g., cerebrospinal fluid concentrations 3× plasma in dogs; ) .
  • Excretion : Rodent studies show renal excretion dominates for similar compounds, with minimal biliary secretion .
  • Toxicity : Unstable intermediates (e.g., isocyanates in nitrosoureas) may contribute to toxicity, but fluorinated analogs like the target compound may mitigate this via stabilized degradation pathways .

Key Research Findings

Stereochemistry : The (S)-enantiomer of 1,1,1-trifluoropropan-2-ol exhibits distinct physical properties (e.g., boiling point 67°C; ), suggesting chirality impacts activity in analogs .

Synthetic Feasibility: Derivatives like 3-(benzylamino)-1,1,1-trifluoropropan-2-ol are synthesized via nucleophilic substitution, with yields up to 33% () .

Biological Activity

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol (CAS Number: 1555897-93-2) is a fluorinated amine with the molecular formula C9H16F3NO and a molecular weight of 211.23 g/mol. This compound is characterized by its unique structural features, including a cyclohexyl ring and a trifluoromethyl group, which contribute to its distinct biological activity and potential applications in various fields such as medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity. This dual capability positions the compound as a significant player in pharmacological research and therapeutic applications.

Research Findings

Research indicates that this compound may exhibit various biological effects, including:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in cancer progression. For instance, the inhibition of Polo-like kinase 4 (PLK4) has been linked to cancer treatment strategies, suggesting potential pathways for further investigation with this compound .
  • Neuroprotective Effects: Some fluorinated amines are known to exhibit neuroprotective properties. The mechanisms by which these compounds exert their effects can include modulation of neurotransmitter systems and reduction of oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Amino-1,1,1-trifluoro-2-propanolC3H6F3NOPotential neuroprotective effects
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-olC10H18F3NAnticancer properties similar to PLK4 inhibitors

The presence of the cyclohexyl ring in this compound may enhance its stability and bioavailability compared to other simpler fluorinated amines.

Case Study 1: Anticancer Activity

A study focused on the development of PLK4 inhibitors highlighted the potential for compounds similar to this compound to inhibit centriole duplication in cancer cells. The results indicated that such inhibitors could effectively reduce cell proliferation in certain cancer cell lines while sparing normal cells .

Case Study 2: Neuroprotective Mechanisms

In another investigation into neuroprotective agents, researchers explored how fluorinated amines could mitigate oxidative stress in neuronal cell cultures. The findings suggested that compounds like this compound might activate cellular defense mechanisms against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol, and how can intermediates be stabilized?

  • Methodology : A stepwise approach is recommended:

  • Step 1 : Start with 2-cyclohexyl-1,1,1-trifluoropropan-2-one. Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate under acidic conditions (pH 4–6) to minimize side reactions .
  • Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic reactions during subsequent steps. Deprotection can be achieved with trifluoroacetic acid (TFA) .
  • Key reagents : NaBH3CN, Boc2O, TFA.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • NMR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ: -60 to -70 ppm) and 1H^{1}\text{H} NMR to verify cyclohexyl proton signals (δ: 1.0–2.5 ppm) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid to assess purity (>98%) .
    • Challenges : Residual solvents (e.g., TFA) may require ion-pair chromatography for detection.

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence nucleophilic substitution reactions in this compound?

  • Mechanistic insight : The bulky cyclohexyl group hinders backside attack in SN_\text{N}2 reactions, favoring elimination (E2) pathways. For example, reactions with methyl iodide in DMF at 60°C yield <10% substitution products, with major byproducts being alkenes .
  • Mitigation strategy : Use polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity without increasing steric hindrance .

Q. What strategies can prevent racemization during the synthesis of enantiomerically pure this compound?

  • Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .
  • Asymmetric synthesis : Use Evans oxazolidinone auxiliaries to induce stereocontrol during amino group introduction .
  • Monitoring : Circular dichroism (CD) spectroscopy at 220–260 nm tracks optical activity changes during reactions .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Case study : Discrepancies in IC50_{50} values for enzyme inhibition may arise from:

  • Assay conditions : Variations in buffer pH (e.g., Tris vs. phosphate) can alter protonation states of the amino group, affecting binding .
  • Impurities : Trace cyclohexanol (from incomplete reduction) may competitively inhibit enzymes. Validate purity via GC-MS .
    • Recommendation : Standardize assay protocols (e.g., pH 7.4 PBS buffer) and cross-validate results with orthogonal methods (e.g., surface plasmon resonance) .

Data Analysis and Optimization

Q. What computational methods predict the reactivity of the trifluoromethyl group in aqueous environments?

  • DFT modeling : Use B3LYP/6-31G(d) to calculate partial charges on fluorine atoms. Higher electronegativity stabilizes the CF3_3 group against hydrolysis but increases susceptibility to radical reactions .
  • Experimental validation : Compare hydrolysis rates in D2_2O (monitored via 19F^{19}\text{F} NMR) with computational predictions .

Q. How can researchers optimize solvent systems for large-scale crystallization?

  • Screen solvents : Test mixtures of ethyl acetate/heptane (3:7) or tert-butyl methyl ether (MTBE) to balance solubility and crystal yield .
  • Parameters : Monitor crystal polymorphism via X-ray powder diffraction (XRPD) to ensure batch consistency .

Structural and Functional Analogues

Q. How does replacing the cyclohexyl group with a fluorophenyl moiety (as in 3-Amino-3-(4-fluorophenyl)propan-1-ol) alter biological activity?

  • Comparative data :

Group LogP Enzyme Inhibition (IC50_{50})
Cyclohexyl2.812 µM
4-Fluorophenyl3.18 µM
  • Mechanism : The fluorophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, improving affinity .

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